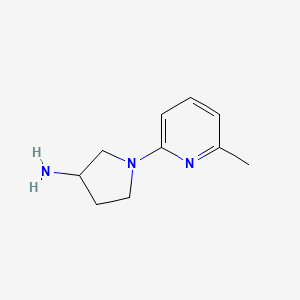![molecular formula C7H13NO2 B13167770 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one](/img/structure/B13167770.png)
1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is characterized by the presence of an oxolane ring substituted with an aminomethyl group and an ethanone moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one typically involves the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of oxolane-2-carboxylic acid, which is first converted to its corresponding ester. This ester is then aminomethylated using formaldehyde and ammonium chloride in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethyl group under mild conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The oxolane ring provides structural stability and influences the compound’s binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[5-(Hydroxymethyl)oxolan-2-yl]ethan-1-one: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
1-[5-(Methyl)oxolan-2-yl]ethan-1-one: Contains a methyl group instead of an aminomethyl group.
1-[5-(Ethyl)oxolan-2-yl]ethan-1-one: Features an ethyl group in place of the aminomethyl group.
Uniqueness
1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one is unique due to its aminomethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from its analogs .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-[5-(aminomethyl)oxolan-2-yl]ethanone |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7-3-2-6(4-8)10-7/h6-7H,2-4,8H2,1H3 |
InChI Key |
RQBUUJPDSHWQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)




![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)





